molecular formula C11H24N2OS3 B045941 1,4,10-Trithia-7,13-diazacyclopentadecane-2-methanol CAS No. 122023-94-3

1,4,10-Trithia-7,13-diazacyclopentadecane-2-methanol

Cat. No.: B045941
CAS No.: 122023-94-3
M. Wt: 296.5 g/mol
InChI Key: OWGUDDFGUMSSOZ-UHFFFAOYSA-N
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Description

1,4,10-Trithia-7,13-diazacyclopentadecane-2-methanol is a complex organic compound with a unique structure that includes sulfur, nitrogen, and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,10-Trithia-7,13-diazacyclopentadecane-2-methanol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process often includes purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1,4,10-Trithia-7,13-diazacyclopentadecane-2-methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Mechanism of Action

The mechanism of action of 1,4,10-Trithia-7,13-diazacyclopentadecane-2-methanol involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, influencing biological processes and chemical reactions. The specific interactions depend on the metal ion and the environment in which the complex is formed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4,10-Trithia-7,13-diazacyclopentadecane-2-methanol is unique due to the presence of sulfur atoms, which can form stronger and more stable complexes with certain metal ions compared to oxygen-containing analogs. This makes it particularly valuable in applications requiring high stability and specificity .

Properties

IUPAC Name

1,4,10-trithia-7,13-diazacyclopentadec-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2OS3/c14-9-11-10-16-7-3-12-1-5-15-6-2-13-4-8-17-11/h11-14H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGUDDFGUMSSOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCNCCSC(CSCCN1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2OS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10451443
Record name 1,4,10-TRITHIA-7,13-DIAZACYCLOPENTADECANE-2-METHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10451443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122023-94-3
Record name 1,4,10-TRITHIA-7,13-DIAZACYCLOPENTADECANE-2-METHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10451443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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